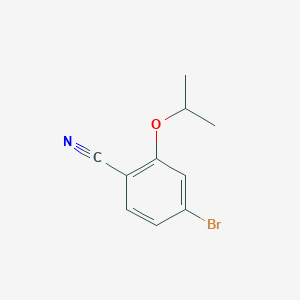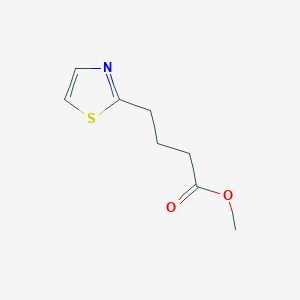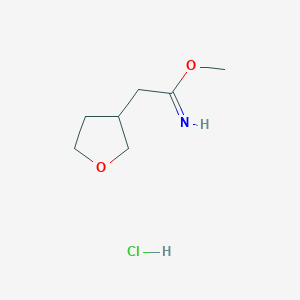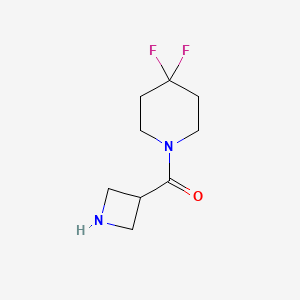
2-Fluoro-5-(trifluoromethyl)nicotinic acid
Übersicht
Beschreibung
2-Fluoro-5-(trifluoromethyl)nicotinic acid is a trifluoromethyl-containing aromatic compound . It is a key intermediate in the synthesis of active agrochemical and pharmaceutical ingredients . The major use of its derivatives is in the protection of crops from pests .
Synthesis Analysis
Several preparation methods of 2-(trifluoromethyl)nicotinic acid have been reported in previous literature . One of the representative synthetic methods is a cyclocondensation reaction starting from a compound derived from Vilsmeier salt .Molecular Structure Analysis
The molecular structure of 2-Fluoro-5-(trifluoromethyl)nicotinic acid is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a pyridine ring . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of its derivatives .Chemical Reactions Analysis
The chemical reactions involving 2-Fluoro-5-(trifluoromethyl)nicotinic acid are primarily related to its use as an intermediate in the synthesis of agrochemicals and pharmaceuticals . Its derivatives are used in various chemical reactions, including functionalization via lithiation and reaction with electrophiles .Physical And Chemical Properties Analysis
2-Fluoro-5-(trifluoromethyl)nicotinic acid is a white to light brown powder or crystal . The unique physicochemical properties of the fluorine atom, which is the next smallest atom after hydrogen but the atom with the largest electronegativity, contribute to the biological activities of its derivatives .Wissenschaftliche Forschungsanwendungen
Preparation as Pharmaceutical Intermediates
- Key Intermediate for Anti-bacterial Agents : The preparation of new 2-chloro-5-fluoro-6-(4-phenyl-methylpiperazinyl)-4-trifluoromethyl-3-nicotinic acid, which serves as a key intermediate for novel potential anti-bacterial 1,8-naphthyridine-3-carboxylic acid analogues, was developed starting with the construction of the pyridine nucleus by ethyl 2-fluoroacetate and ethyl 2-trifluoroacetate (Ernesto Suez et al., 1993).
- COMT Inhibitor Manufacturing : Novel routes to 2-trifluoromethyl-nicotinic acid derivatives have been developed, involving synthesis of the pyridine ring. These compounds serve as key intermediates in the manufacture of the recently discovered COMT inhibitor, 3-(5-(3,4-dihydroxy-5-nitrophenyl)-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)pyridine 1-oxide (L. Kiss et al., 2008).
Antimicrobial and Herbicidal Applications
- Inhibition of Bacteria : 5-Fluoronicotinic acid and other analogues were demonstrated to inhibit Streptococcus sp., Staphylococcus aureus, Escherichia coli, and Lactobacillus plantarum in vitro, showcasing potential antimicrobial applications (F. Streightoff, 1963).
- Herbicidal Activity : N-(Arylmethoxy)-2-chloronicotinamides derived from nicotinic acid showed excellent herbicidal activity against Agrostis stolonifera and Lemna paucicostata, highlighting its application in developing new herbicides (Chen Yu et al., 2021).
Radioligand Development for Imaging
- Imaging of Nicotinic Acetylcholine Receptors : Synthesis of 2‐[18F]fluoro‐3‐[2(S)‐2‐azetidinylmethoxy]pyridine, a potent radioligand for in vivo imaging of central nicotinic acetylcholine receptors, indicates its utility in neuroscientific research and potential applications in diagnosing neurological conditions (F. Dollé et al., 1998).
GPR109a Receptor Agonists
- High Affinity Niacin Receptor Agonists : A series of 5-alkyl pyrazole-3-carboxylic acids were prepared and found to act as potent and selective agonists of the human GPCR, GPR109a, the high-affinity nicotinic acid receptor, with implications for treating dyslipidemia and related conditions (P. Skinner et al., 2007).
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been classified for acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure, respiratory system) .
Zukünftige Richtungen
Currently, the major use of 2-Fluoro-5-(trifluoromethyl)nicotinic acid derivatives is in the protection of crops from pests . Several of its derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of these derivatives will be discovered in the future .
Eigenschaften
IUPAC Name |
2-fluoro-5-(trifluoromethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO2/c8-5-4(6(13)14)1-3(2-12-5)7(9,10)11/h1-2H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXSKIXGJWRENE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)O)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3-Bromopyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1381615.png)






![7-Bromothiazolo[4,5-c]pyridin-2-amine](/img/structure/B1381626.png)





